

A Comparative Analysis of LXR Agonists: GW3965 vs. T0901317

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Compound of Interest

Compound Name: **GW3965**

Cat. No.: **B7884259**

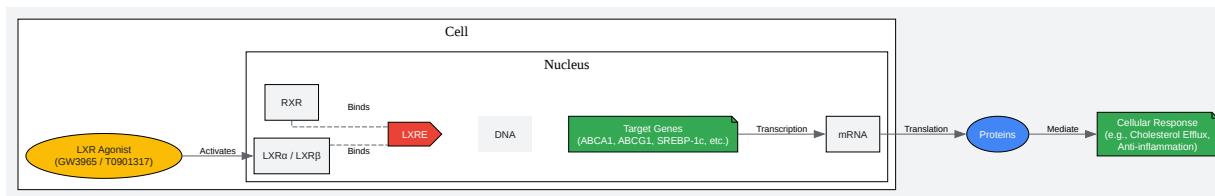
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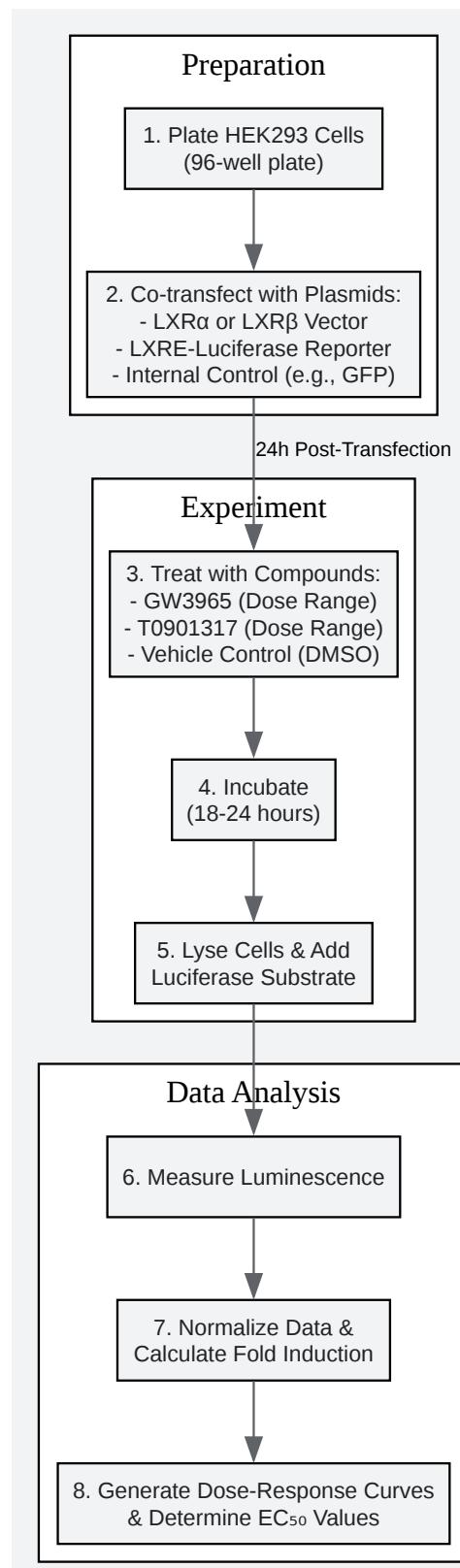
For Researchers, Scientists, and Drug Development Professionals

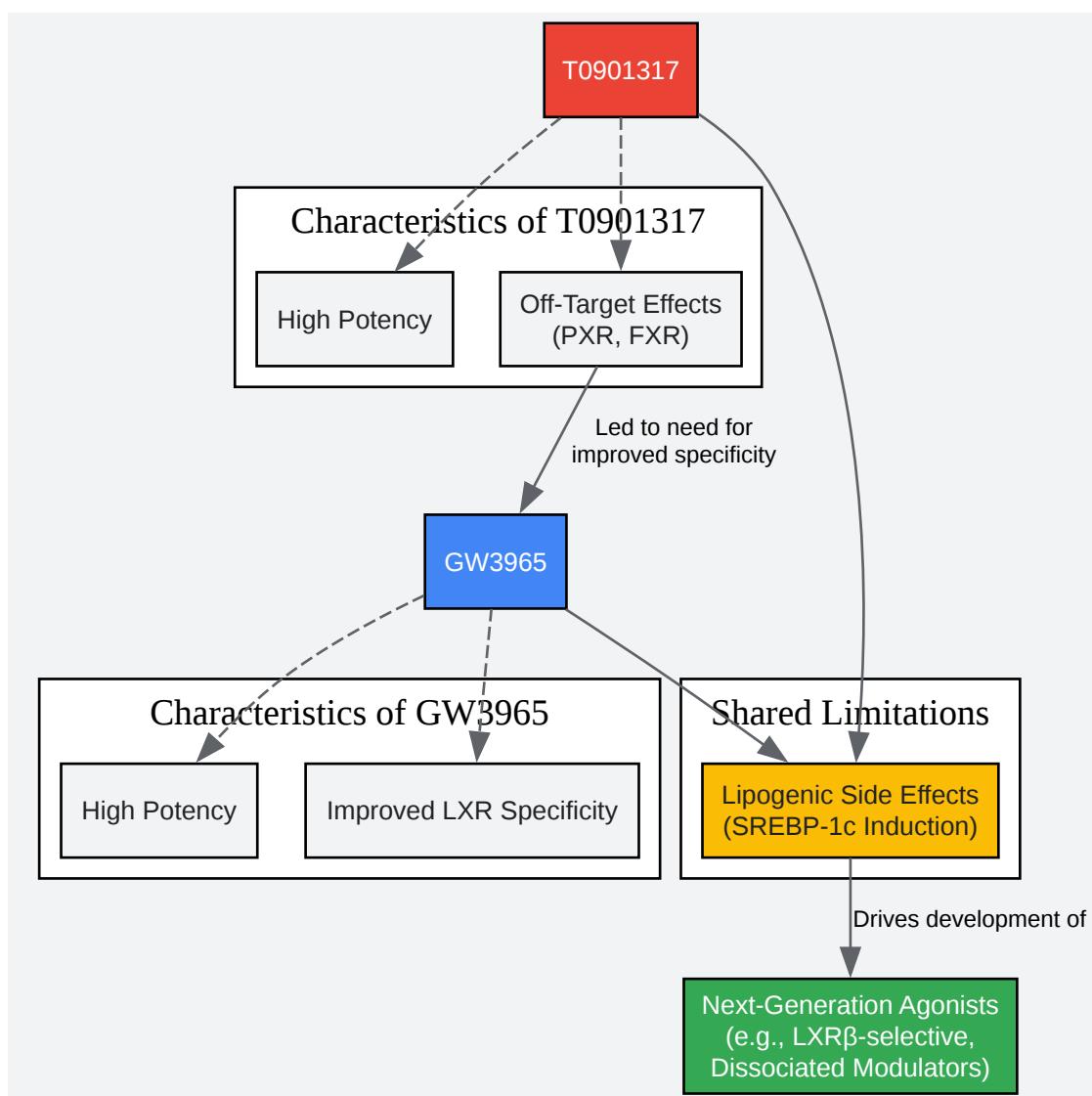
This guide provides a detailed, data-driven comparison of two widely used first-generation Liver X Receptor (LXR) agonists, **GW3965** and T0901317. Both compounds are dual agonists for LXR α and LXR β and have been instrumental in elucidating the roles of LXRs in lipid metabolism, cholesterol homeostasis, and inflammation.^[1] However, significant differences in their potency, selectivity, and off-target effects are critical considerations for experimental design and data interpretation.

Core Mechanism of Action: The LXR Signaling Pathway

Liver X Receptors (LXR α and LXR β) are nuclear receptors that, upon activation by endogenous oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key functions regulated by LXRs include promoting reverse cholesterol transport and suppressing inflammatory responses.^[2] The primary therapeutic appeal of LXR agonists lies in their potential to combat atherosclerosis.^[3]







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References

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